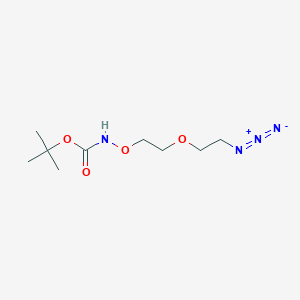

t-Boc-Aminooxy-PEG1-azide

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

t-Boc-Aminooxy-PEG1-azide can be synthesized through a series of chemical reactions involving the protection and functionalization of aminooxy and azide groups. The synthesis typically involves the following steps:

Protection of the aminooxy group: The aminooxy group is protected using a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps.

Introduction of the azide group: The azide group is introduced through nucleophilic substitution reactions, often using sodium azide as the reagent.

PEGylation: The polyethylene glycol (PEG) chain is attached to the protected aminooxy group through etherification or esterification reactions

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The final product is purified using techniques like column chromatography and recrystallization .

Análisis De Reacciones Químicas

Types of Reactions

t-Boc-Aminooxy-PEG1-azide undergoes several types of chemical reactions, including:

Click Chemistry Reactions: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing strained alkynes like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).

Deprotection Reactions: The Boc group can be removed under mild acidic conditions to free the aminooxy group.

Common Reagents and Conditions

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper sulfate and sodium ascorbate as catalysts, typically performed in aqueous or organic solvents.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Does not require a catalyst and is performed under mild conditions.

Deprotection: Boc group removal is achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM) or other suitable solvents.

Major Products Formed

CuAAC Reaction: Forms 1,2,3-triazole-linked products.

SPAAC Reaction: Forms triazole-linked products without the need for a catalyst.

Deprotection: Yields free aminooxy-PEG1-azide.

Aplicaciones Científicas De Investigación

Chemistry

t-Boc-Aminooxy-PEG1-azide is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are designed to selectively degrade target proteins via the ubiquitin-proteasome system, offering a novel approach to cancer treatment.

Biology

In biological applications, this compound is employed in bioconjugation techniques to attach biomolecules such as proteins and nucleic acids to various surfaces or other biomolecules. This facilitates the development of targeted drug delivery systems and diagnostic tools.

Medicine

In medical research, this compound is utilized to improve the solubility and stability of therapeutic agents. Its ability to create stable linkages enhances the effectiveness of drug delivery systems.

Industry

The compound is also applied in developing diagnostic tools and biosensors, leveraging its reactivity and stability for various industrial applications.

Comparative Analysis with Related Compounds

| Compound Name | Functional Group | Unique Feature |

|---|---|---|

| Aminooxy-PEG1-azide | Aminooxy | Lacks Boc protection, making it more reactive |

| Azido-PEG3-t-butyl ester | Azide | Contains a longer PEG chain |

| Aminooxy-PEG3-azide | Aminooxy | Features a longer PEG chain without Boc protection |

This compound stands out due to its combination of a Boc-protected aminooxy group and an azide group, enhancing its versatility for click chemistry and bioconjugation applications.

Case Studies and Research Findings

Several studies highlight the effectiveness and versatility of this compound:

Study on Drug Delivery Systems

Research has demonstrated that conjugating therapeutic agents with this compound significantly improves their pharmacokinetic profiles. For instance, studies indicated enhanced solubility and stability of anticancer drugs when linked to this compound.

Click Chemistry Applications

The compound has been effectively used in click chemistry reactions to create complex biomolecular structures. For example, researchers have utilized copper-catalyzed azide-alkyne cycloaddition to synthesize novel bioconjugates for imaging and therapeutic purposes.

In Vivo Studies

In vivo studies have shown that this compound conjugates exhibit targeted delivery capabilities, particularly in cancer models. These studies confirm its potential for selective degradation of oncogenic proteins through PROTAC technology.

Mecanismo De Acción

t-Boc-Aminooxy-PEG1-azide exerts its effects through its functional groups:

Azide Group: Participates in click chemistry reactions, enabling the attachment of various molecules.

Aminooxy Group: Reacts with aldehydes and ketones to form oxime bonds, facilitating bio-conjugation.

PEG Chain: Enhances solubility and biocompatibility, making it suitable for use in biological systems.

Comparación Con Compuestos Similares

Similar Compounds

Aminooxy-PEG1-azide: Lacks the Boc protection, making it more reactive but less stable.

Azido-PEG3-t-butyl ester: Contains a longer PEG chain and a t-butyl ester group, offering different solubility and reactivity properties.

Aminooxy-PEG3-azide: Features a longer PEG chain and lacks Boc protection, providing different reactivity and solubility characteristics.

Uniqueness

t-Boc-Aminooxy-PEG1-azide is unique due to its combination of a Boc-protected aminooxy group and an azide group, making it a versatile reagent for click chemistry and bio-conjugation applications. The PEG chain enhances its solubility and biocompatibility, making it suitable for various scientific research applications .

Actividad Biológica

t-Boc-Aminooxy-PEG1-azide is a specialized compound that plays a significant role in bioconjugation and drug delivery systems. As a PEG-based PROTAC (Proteolysis Targeting Chimera) linker, it facilitates the synthesis of targeted therapeutics by enabling the selective degradation of specific proteins within cells. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features:

- Molecular Formula: CHNO

- Molecular Weight: 246.26 g/mol

- CAS Number: 2100306-67-8

The compound consists of a tert-butoxycarbonyl (t-Boc) protecting group, an aminooxy functional group, and a PEG (polyethylene glycol) moiety, which enhances solubility and biocompatibility. The azide group allows for click chemistry reactions, particularly with alkyne-bearing compounds.

The biological activity of this compound is primarily attributed to its ability to facilitate bioconjugation reactions. This mechanism involves:

- Formation of Stable Linkages: The aminooxy group reacts with aldehydes or ketones to form oxime linkages, while the azide can engage in copper-catalyzed azide-alkyne cycloaddition (CuAAC), creating stable triazole linkages with target biomolecules .

- Targeted Drug Delivery: By attaching therapeutic agents to specific proteins or peptides, this compound enhances the delivery and efficacy of drugs, particularly in cancer therapy where targeted degradation of oncogenic proteins is crucial .

Applications in Research and Medicine

This compound has diverse applications across various fields:

- Bioconjugation: It is extensively used to create conjugates for imaging and therapeutic purposes. For instance, it can be linked to antibodies or peptides for targeted delivery systems .

- PROTAC Development: As a PROTAC linker, it enables the design of molecules that can selectively degrade target proteins involved in disease processes, thereby offering a novel approach to cancer treatment .

Case Studies and Research Findings

Several studies highlight the effectiveness and versatility of this compound:

- Study on Drug Delivery Systems:

- Click Chemistry Applications:

- In Vivo Studies:

Comparative Analysis with Related Compounds

A comparison table illustrates how this compound relates to similar compounds:

| Compound Name | Functional Group | Unique Feature |

|---|---|---|

| t-Boc-Aminooxy-PEG2-Alcohol | Alcohol | Contains an alcohol instead of an azide |

| t-Boc-Aminooxy-PEG2-Amine | Amine | Features an amine group |

| t-Boc-Aminooxy-PEG2-Carboxylic Acid | Carboxylic Acid | Allows for acid-base interactions |

These compounds share structural similarities but differ in their reactivity profiles and potential applications due to their distinct functional groups.

Propiedades

IUPAC Name |

tert-butyl N-[2-(2-azidoethoxy)ethoxy]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N4O4/c1-9(2,3)17-8(14)12-16-7-6-15-5-4-11-13-10/h4-7H2,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVONOAOFYIVAJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.